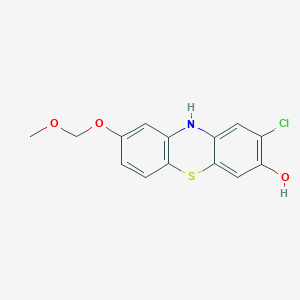
2-Chloro-8-(methoxymethoxy)-10H-phenothiazin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-(methoxymethoxy)-10H-phenothiazin-3-OL is a phenothiazine derivative Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse biological activities, including antipsychotic, antiemetic, and antihistaminic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-(methoxymethoxy)-10H-phenothiazin-3-OL typically involves the chlorination of phenothiazine derivatives followed by methoxymethylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxymethylation is achieved using reagents like methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxymethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-(methoxymethoxy)-10H-phenothiazin-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phenothiazine derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-8-(methoxymethoxy)-10H-phenothiazin-3-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-8-(methoxymethoxy)-10H-phenothiazin-3-OL involves its interaction with various molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors, enzymes, and ion channels, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-8-methoxyquinoline
- 2-Chloro-6-methoxyquinoline
- 2-Chloro-8-methylquinoline
Uniqueness
2-Chloro-8-(methoxymethoxy)-10H-phenothiazin-3-OL is unique due to its specific substitution pattern on the phenothiazine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological profiles, making it a valuable compound for targeted research and development.
Properties
CAS No. |
61588-48-5 |
|---|---|
Molecular Formula |
C14H12ClNO3S |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-chloro-8-(methoxymethoxy)-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C14H12ClNO3S/c1-18-7-19-8-2-3-13-10(4-8)16-11-5-9(15)12(17)6-14(11)20-13/h2-6,16-17H,7H2,1H3 |
InChI Key |
QYAPCYLFSBFIFA-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=C(C=C1)SC3=CC(=C(C=C3N2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















